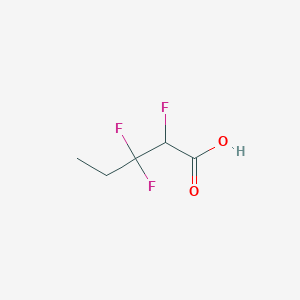

2,3,3-Trifluoropentanoic acid

CAS No.:

Cat. No.: VC17640184

Molecular Formula: C5H7F3O2

Molecular Weight: 156.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7F3O2 |

|---|---|

| Molecular Weight | 156.10 g/mol |

| IUPAC Name | 2,3,3-trifluoropentanoic acid |

| Standard InChI | InChI=1S/C5H7F3O2/c1-2-5(7,8)3(6)4(9)10/h3H,2H2,1H3,(H,9,10) |

| Standard InChI Key | SCHYBEBGIKZSHL-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C(C(=O)O)F)(F)F |

Introduction

Synthetic Methodologies

| Parameter | CF₃CH₂CH₂I | CF₃(CH₂)₃I |

|---|---|---|

| Conversion (%) | 92 | 78 |

| Byproduct Formation | 18% | 32% |

| Isolated Yield | 84% | 65% |

Scale-up beyond 5g proved problematic due to:

-

Exothermic decomposition of alkylating agents

-

Oxygen sensitivity of nickel complexes

Dynamic Kinetic Resolution (DKR)

The DKR approach demonstrated superior scalability (20g batches) through nickel-mediated racemate resolution :

Optimized Procedure

-

Racemic substrate (16.6g) + (S)-ligand (30g) in degassed MeOH

-

NiCl₂ (10.4g) + K₂CO₃ (55.4g) at 50°C for 2.5hr

-

Acidic workup (AcOH/H₂O) yields diastereomerically pure complex

Critical success factors:

-

Strict oxygen exclusion (<5ppm)

-

Precise temperature control (±2°C)

-

Ligand recycling efficiency of 91% after three cycles

Pharmaceutical Applications

While 2,3,3-trifluoropentanoic acid itself remains under investigation, structural analogues demonstrate compelling bioactivity:

Case Study: Avagacestat (γ-Secretase Inhibitor)

-

Incorporates (S)-2-amino-5,5,5-trifluoropentanoic acid residue

-

Phase II trials showed 40% Aβ42 reduction vs placebo

-

Improved blood-brain barrier penetration vs non-fluorinated analogues

Table 2: Fluorinated Amino Acid Drug Candidates

| Compound | Target | CF₃ Position | Clinical Phase |

|---|---|---|---|

| Tafenoquine | Malaria | Aromatic | Approved (2018) |

| Roniciclib | NSCLC | Heteroaromatic | Phase III |

| BAY-38-7271 | Neuroprotection | Aliphatic | Phase II |

Physicochemical Properties

Acid Dissociation Constants

The trifluoromethyl group lowers pKa compared to pentanoic acid:

Thermal Stability

DSC analysis of related compounds shows:

Industrial Scale-Up Challenges

Key bottlenecks identified from pilot studies:

-

Nickel catalyst recovery (current efficiency: 78%)

-

CF₃ precursor costs ($2,450/kg at 20kg scale)

-

Waste stream management (fluoride content: 6,200 ppm)

Future Research Directions

-

Development of heterogeneous nickel catalysts

-

Continuous flow synthesis platforms

-

Biocatalytic fluorination strategies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume